

GNE-9815: A Comprehensive Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of **GNE-9815**, a potent and highly selective pan-RAF inhibitor. The information presented herein is intended to support researchers and drug development professionals in understanding the compound's mechanism of action, target engagement, and potential therapeutic applications, particularly in the context of KRAS mutant cancers.

Introduction to GNE-9815

GNE-9815 is an orally bioavailable, Type II pan-RAF kinase inhibitor.[1][2][3] It was developed to target the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival that is frequently dysregulated in cancer.[4][5] **GNE-9815** has demonstrated synergistic activity with MEK inhibitors, such as cobimetinib, in preclinical models of KRAS mutant cancers.[1] A key feature of **GNE-9815** is its exquisite kinase selectivity, which is attributed to its unique pyridopyridazinone hinge-binding motif that minimizes interactions with the broader kinome.[1][3]

Quantitative Kinase Selectivity Profile

GNE-9815 has been profiled against a broad panel of kinases to determine its selectivity. The primary targets of **GNE-9815** are BRAF and CRAF, for which it exhibits potent inhibition.

Table 1: Primary Target Inhibition of **GNE-9815**



Kinase	Ki (nM)
CRAF	0.062[4]
BRAF	0.19[4]

In a comprehensive screen against a panel of 223 kinases, **GNE-9815** demonstrated remarkable selectivity. At a concentration of 0.1 μ M, no significant inhibition (>70%) was observed for any kinase other than the intended RAF targets.[1] This high degree of selectivity minimizes the potential for off-target effects, making **GNE-9815** a valuable tool for interrogating the biology of the RAF kinases.

A more detailed, quantitative kinase selectivity panel for **GNE-9815** can be found in the supporting information of the primary publication: Huestis, M. P., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 12(5), 791–797.[3]

Experimental Protocols

The kinase selectivity of **GNE-9815** was determined using Thermo Fisher Scientific's SelectScreen™ Kinase Profiling Service.[1] This service employs various assay formats to accommodate different kinase targets. The following are generalized protocols representative of those used for biochemical kinase assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the test compound to the kinase of interest.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor[™]-labeled kinase tracer binds to the ATP-binding site of the kinase. When both are bound, a high degree of FRET is observed. A test compound that binds to the ATP site will displace the tracer, resulting in a loss of FRET.

Protocol:

Compound Preparation: Test compounds are serially diluted in 100% DMSO.



- Assay Plate Preparation: The diluted compounds are transferred to a low-volume 384-well plate.
- Reagent Addition:
 - A 2X mixture of the kinase and the Eu-labeled antibody in the appropriate kinase buffer is added to the wells.
 - A 4X solution of the Alexa Fluor™-labeled tracer is then added.
- Incubation: The plate is incubated at room temperature for a specified period (typically 60 minutes) to allow the binding reaction to reach equilibrium.
- Detection: The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for europium and Alexa Fluor™.
- Data Analysis: The data is analyzed to determine the concentration of the test compound required to inhibit 50% of the tracer binding (IC50).

Z'-LYTE™ Kinase Assay

This assay format is a FRET-based assay that measures the enzymatic activity of the kinase.

Principle: The assay uses a synthetic peptide substrate with a donor fluorophore (Coumarin) and an acceptor fluorophore (Fluorescein) on opposite ends. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. In the absence of phosphorylation, the protease cleaves the peptide, disrupting FRET.

Protocol:

- Compound Preparation: Test compounds are serially diluted in 100% DMSO.
- Assay Plate Preparation: The diluted compounds are transferred to a 384-well plate.
- Kinase Reaction:
 - A mixture of the kinase and the peptide substrate in the kinase buffer is added to the wells.

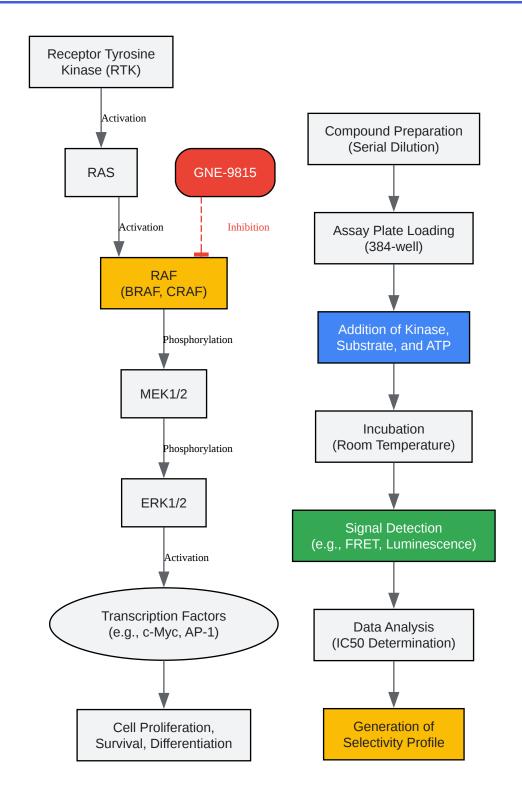


- ATP is added to initiate the kinase reaction.
- Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
- Development: A development reagent containing a site-specific protease is added to the wells.
- Incubation: The plate is incubated for a further period to allow for the cleavage of nonphosphorylated substrates.
- Detection: The FRET signal is measured on a fluorescence plate reader.
- Data Analysis: The ratio of donor to acceptor emission is calculated to determine the extent of phosphorylation and, consequently, the inhibitory activity of the test compound (IC50).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for kinase profiling.





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